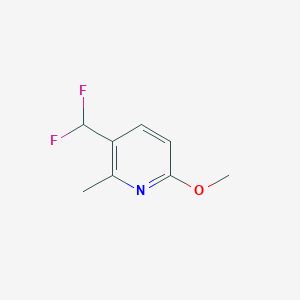
3-(Difluoromethyl)-6-methoxy-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-6-methoxy-2-methylpyridine is a chemical compound belonging to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a difluoromethyl group, a methoxy group, and a methyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions
Industrial Production Methods: In an industrial setting, the production of 3-(Difluoromethyl)-6-methoxy-2-methylpyridine may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Difluoromethyl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
3-(Difluoromethyl)-6-methoxy-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
- 3-(Trifluoromethyl)-6-methoxy-2-methylpyridine
- 3-(Difluoromethyl)-6-methoxy-2-ethylpyridine
- 3-(Difluoromethyl)-5-methoxy-2-methylpyridine
Comparison: Compared to its analogs, 3-(Difluoromethyl)-6-methoxy-2-methylpyridine is unique due to the specific positioning of the difluoromethyl and methoxy groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
3-(difluoromethyl)-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C8H9F2NO/c1-5-6(8(9)10)3-4-7(11-5)12-2/h3-4,8H,1-2H3 |
InChI Key |
BMKQRRKOIKLSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


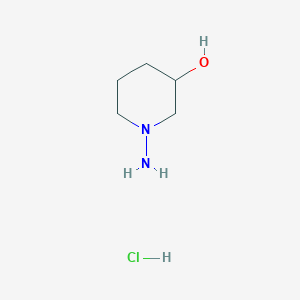
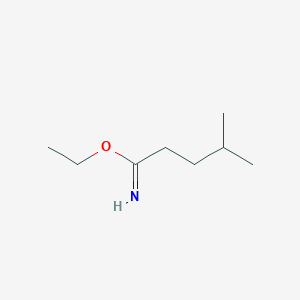
![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)

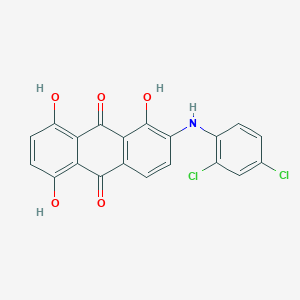
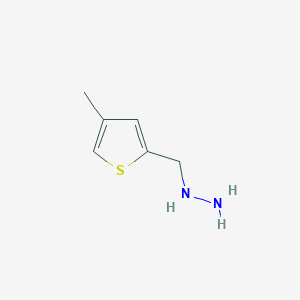


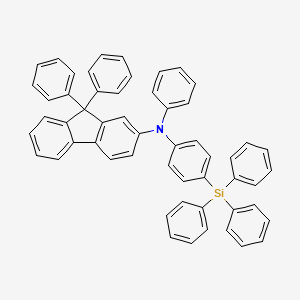
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole](/img/structure/B13126870.png)
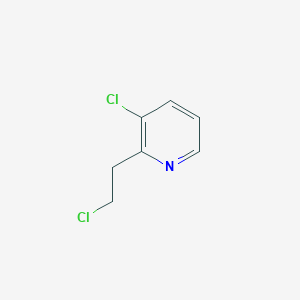
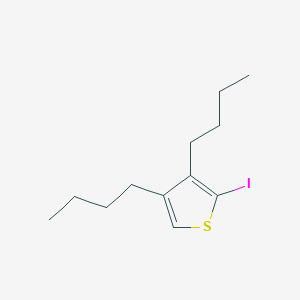
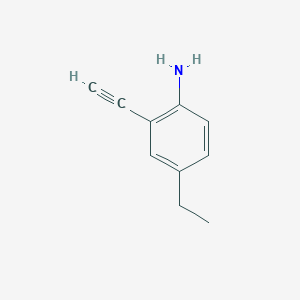
![N-[7-(1,3-Benzothiazol-2-yl)-9,9-didecyl-9H-fluoren-2-yl]acetamide](/img/structure/B13126892.png)
